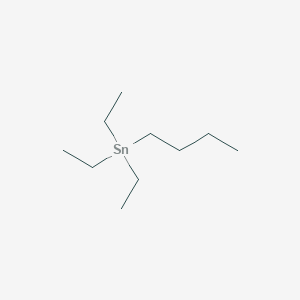

Stannane, butyltriethyl-

Descripción general

Descripción

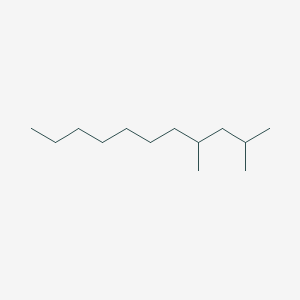

“Stannane, butyltriethyl-” is a heterocyclic organic compound . Its IUPAC name is butyl (triethyl)stannane . The molecular weight is 263.0076 and the molecular formula is C10H24Sn . The structure of the compound can be represented by the canonical SMILES: CCCC [Sn] (CC) (CC)CC .

Synthesis Analysis

A research paper titled “Stannane in extreme ultraviolet lithography and vacuum technology: Synthesis and characterization” discusses the synthesis of stannane . In extreme ultraviolet (EUV) lithography, tin droplets evaporate and subsequently coat various surfaces including the collector mirrors. To clean off the tin, a hydrogen plasma is often used, but as a result, an unstable by-product, stannane (SnH4) is formed .

Molecular Structure Analysis

The molecular structure of stannane is a moderate-band-gap semiconductor with a direct band gap of 1.2 eV . ASnHNRs are wide-band-gap semiconductors. The band gap of ASnHNRs decreases as the ribbons width increases .

Chemical Reactions Analysis

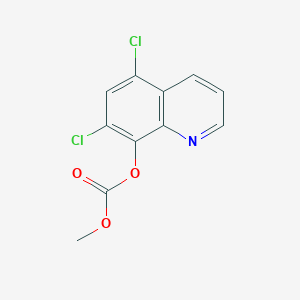

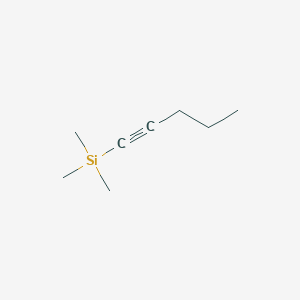

A study on the application of platinum complexes in the hydrostannylation of terminal alkynes was conducted . A range of platinum complexes were screened, with PtCl2/XPhos providing the best selectivity for the β-(E)-vinyl stannane .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Stannane, butyltriethyl-” include a boiling point of 224.9ºC at 760 mmHg, a flash point of 89.8ºC, and a density in g/cm³ . The exact mass is 264.09000 .

Aplicaciones Científicas De Investigación

1. Synthesis and Organometallic Chemistry

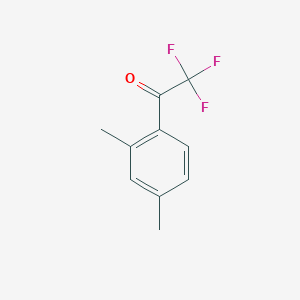

Stannane, butyltriethyl- and related compounds are primarily used in the field of synthesis and organometallic chemistry. They serve as precursors in the formation of various organometallic compounds. For instance, trimethyl(naphth-l-yl) stannane and tri(n-butyl)(naphth-l-yl)stannane have been synthesized for the development of substituted naphthylplatinum compounds (Weisemann, Schmidtberg, & Brune, 1989). Similarly, fluorinated stannanes, including derivatives of butyltriethyl-stannane, are valuable synthons in synthetic organofluorine chemistry due to their efficient reaction with tri-n-butyltin chloride (Burton & Jairaj, 2005).

2. Organic Synthesis and Catalysis

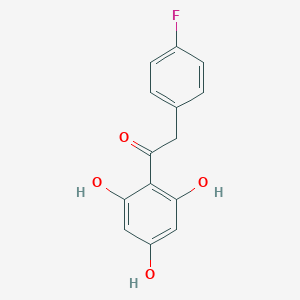

Stannane derivatives are widely used in organic synthesis, particularly in catalysis and as intermediates for various organic reactions. The reaction of allenyltri-n-butylstannane with various halides, for example, results in the production of propargylic and allenic derivatives, which are crucial in organic synthesis (Guillemin & Malagu, 1999). Another application is in the [2,3]Wittig rearrangement of enantiomerically-defined α-(allyloxy)stannanes, demonstrating significant potential in stereochemical control in organic synthesis (Tomooka, Igarashi, Watanabe, & Nakai, 1992).

Mecanismo De Acción

Stannanes have various catalytic applications. A mechanism has been proposed involving coordination of tin with –OH containing compounds and possibly the other reactants . Also, tin catalysts can find vast applications in the field of condensation reactions for preparing room temperature vulcanized silicones .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

butyl(triethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.3C2H5.Sn/c1-3-4-2;3*1-2;/h1,3-4H2,2H3;3*1H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPJFOOYINQGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170032 | |

| Record name | Stannane, butyltriethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17582-53-5 | |

| Record name | Stannane, butyltriethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017582535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl triethyltin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, butyltriethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

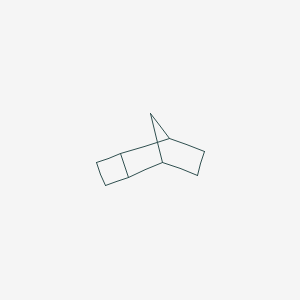

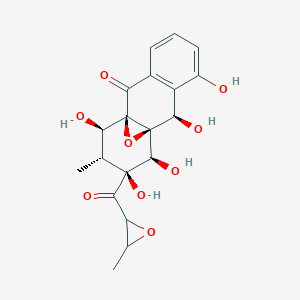

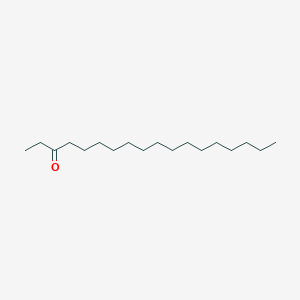

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)